3-(2-Methoxyethoxy)propan-1-ol

Beschreibung

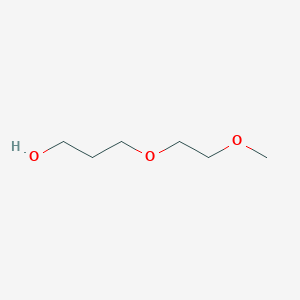

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-methoxyethoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-8-5-6-9-4-2-3-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZGOQAUTCWEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context Within Ether Alcohol Chemistry

The molecular structure of 3-(2-Methoxyethoxy)propan-1-ol consists of a propanol (B110389) backbone with a methoxyethoxy substituent at the third carbon. This arrangement places it within the broader family of ether-alcohols, which are characterized by the presence of at least one ether linkage and one hydroxyl group. mdpi.com The interplay between the hydrophilic alcohol group and the more hydrophobic ether portion of the molecule dictates its physical and chemical properties, such as its solubility in both aqueous and organic media. mdpi.com

The presence of both functional groups allows for a range of potential intermolecular and intramolecular interactions, most notably hydrogen bonding. mdpi.com The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ether oxygen can only act as a hydrogen bond acceptor. mdpi.com This capacity for hydrogen bonding significantly influences the compound's boiling point, viscosity, and miscibility with other substances. mdpi.com

Academic Significance and Research Trajectories

The academic significance of 3-(2-Methoxyethoxy)propan-1-ol and related ether-alcohols stems from their utility in both fundamental and applied research. They are often studied to understand structure-property relationships, particularly how the relative positions of the ether and alcohol functionalities affect physical properties and reactivity. mdpi.com

Current research trajectories involving ether-alcohols include their use as:

Solvents: Due to their dual functionality, they can solvate a wide range of substances, making them valuable in formulations for coatings, inks, and cleaning agents. acs.orguva.es Their moderate evaporation rates are also a desirable characteristic in these applications.

Chemical Intermediates: The hydroxyl group can be readily converted into other functional groups, making them versatile building blocks in organic synthesis. chemistry.coach For example, they can be used in the synthesis of more complex molecules, including polymers and surfactants. smolecule.comrsc.org

Fuel Additives: Oxygenated compounds like ether-alcohols are explored as additives to gasoline to improve combustion efficiency and reduce pollutant emissions. acs.orguva.es

Materials Science: They are utilized in the synthesis of polymers and other materials. researchgate.net For instance, derivatives of this compound have been used in the preparation of nanogels for potential drug delivery applications. rsc.org

Scope of Investigation in Scholarly Literature

Established Synthetic Pathways for this compound and its Analogs

The creation of this compound and related structures often relies on well-defined, multi-step synthetic sequences. These pathways are designed to build the molecule's carbon skeleton and introduce the necessary functional groups with high precision.

Multistep Synthesis Sequences

Multistep synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler, readily available starting materials. lumenlearning.comsolubilityofthings.com A common strategy involves the sequential addition of functional groups to a basic carbon framework. For instance, the synthesis might begin with a propanol (B110389) derivative, which is then elaborated through a series of reactions to introduce the methoxyethoxy side chain. pearson.com These sequences often involve the use of protecting groups to prevent unwanted side reactions and ensure that the transformations occur at the desired positions in the molecule. google.com

A general representation of a multistep synthesis for an ether-alcohol could involve:

Chain Extension: Starting with a smaller molecule and extending the carbon chain to the desired length. lumenlearning.com

Functional Group Interconversion: Converting one functional group into another, for example, an alcohol to a halide, to facilitate subsequent reactions. solubilityofthings.commit.edufiveable.me

Etherification: The formation of the ether linkage, which is a key step in the synthesis of this compound. openochem.orglibretexts.org

Targeted Functional Group Transformations in Precursor Synthesis

The precise manipulation of functional groups is critical in synthesizing the precursors for this compound. solubilityofthings.comfiveable.me For example, an alcohol can be transformed into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution. pearson.comyoutube.com This "activation" of the hydroxyl group is a common tactic to promote reactions that would otherwise be sluggish or require harsh conditions. youtube.com

Key transformations include:

Oxidation and Reduction: The oxidation of a primary alcohol can yield an aldehyde or a carboxylic acid, while reduction of a carbonyl group can produce an alcohol. solubilityofthings.comfiveable.me These reactions are fundamental in altering the oxidation state of a carbon atom and introducing new functionalities.

Substitution Reactions: Replacing one functional group with another is a powerful tool. For instance, a halide can be displaced by an alkoxide in the Williamson ether synthesis. solubilityofthings.comlibretexts.org

Alkylation and Etherification Reactions

Alkylation and etherification are central to the synthesis of this compound. The Williamson ether synthesis is a classic and versatile method for forming ethers. openochem.orgpearson.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming the ether linkage via an SN2 reaction. openochem.orglibretexts.org

For the synthesis of this compound, one possible route involves the reaction of the sodium salt of 2-methoxyethanol (B45455) with 3-chloropropan-1-ol. The success of this reaction depends on factors such as the choice of solvent and the reactivity of the alkylating agent. organic-chemistry.org

Catalytic Approaches in the Synthesis of Ether-Alcohols

Catalysis offers more efficient and environmentally friendly routes to ether-alcohols by lowering the activation energy of reactions and enabling milder reaction conditions. Both homogeneous and heterogeneous catalysts are employed in these syntheses.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. anr.frosti.gov This allows for high catalytic activity and selectivity due to the good accessibility of the catalyst's active sites.

Examples of homogeneous catalysts in ether synthesis include:

Acid Catalysis: Strong acids like sulfuric acid can catalyze the dehydration of alcohols to form symmetrical ethers. youtube.commasterorganicchemistry.com However, this method is generally not suitable for producing unsymmetrical ethers due to the formation of product mixtures. masterorganicchemistry.com

Metal Complexes: Transition metal complexes, such as those of ruthenium and palladium, have been developed for the selective synthesis of unsymmetrical ethers. acs.orgfrontiersin.org For instance, a cationic ruthenium-hydride complex has been shown to catalyze the direct etherification of two different alcohols with high selectivity. acs.org Zirconium and hafnium polyhedral oligosilsesquioxane complexes have also been used as homogeneous catalysts for the reductive etherification of aldehydes to produce ethers. osti.gov

| Catalyst Type | Reactants | Product | Reference |

| Strong Acid (e.g., H₂SO₄) | Two alcohols | Symmetrical ether | masterorganicchemistry.com |

| Cationic Ruthenium-Hydride Complex | Two different alcohols | Unsymmetrical ether | acs.org |

| Zirconium/Hafnium POSS Complexes | Aldehyde and alcohol | Ether | osti.gov |

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse. anr.frmdpi.com This is a significant advantage in industrial processes.

Common heterogeneous catalysts for etherification include:

Acidic Resins: Ion-exchange resins like Amberlyst™ 70 can be used for etherification reactions. rsc.org

Metal Oxides: Mixed-metal oxides, such as those containing calcium, aluminum, and lanthanum, have shown high activity in the etherification of glycerol (B35011). tandfonline.comsciepub.com

Modified Silicas: Mesoporous silica (B1680970) materials like MCM-41 can be functionalized with catalytic species to create stable heterogeneous catalysts for etherification. aip.org For example, MCM-41 impregnated with calcium and lanthanum nitrates has been used for the solventless etherification of glycerol. aip.org

| Catalyst | Reactant(s) | Key Finding | Reference |

| Amberlyst™ 70 | Alcohols | Effective for etherification, with selectivity depending on the alcohol structure. | rsc.org |

| Ca₁.₆Al₀.₄La₀.₆O₃ | Glycerol | High glycerol conversion (96%) and diglycerol (B53887) yield (52%). | tandfonline.com |

| 20%Ca₁.₆La₀.₆/MCM-41 | Glycerol | Achieved 91% glycerol conversion and 43% diglycerol yield. | aip.org |

The development of both homogeneous and heterogeneous catalytic systems continues to advance the synthesis of ether-alcohols, offering pathways with improved efficiency, selectivity, and sustainability. anr.frmagtech.com.cn

Optimization of Catalyst Systems and Reaction Conditions

The synthesis of this compound and structurally related alkoxy propanols is highly dependent on the selection of an appropriate catalyst and the fine-tuning of reaction conditions to maximize yield and selectivity. A primary synthetic route involves the reaction of a propanediol (B1597323) derivative with a methylating agent, or the reaction of 2-methoxyethanol with a three-carbon synthon.

Catalytic systems for such etherification and alcohol synthesis reactions are diverse. For the related synthesis of 3-methoxy-1-propanol from 1,3-propanediol and methyl chloride, the use of a strong base is crucial. High yields (82-85%) and selectivities (93-96%) have been achieved using the monopotassium salt of 1,3-propanediol google.com. The optimization of this system involves managing the base concentration and reaction temperature to favor the desired mono-alkylation product over di-alkylation byproducts google.comgoogle.com.

Another relevant synthesis is the production of 3-(2-methoxyethoxy)propylamine, which involves the hydrogenation of 3-(2-methoxyethoxy)-propionitrile. This transformation successfully employs a Raney nickel-cobalt-chromium composite catalyst. The reaction is typically carried out in an ethanol (B145695) solvent under significant hydrogen pressure (3-4 MPa) and at elevated temperatures (90-100°C) google.com. The optimization of such a system would involve screening different catalyst compositions, catalyst loading, hydrogen pressure, and temperature to improve reaction time and purity of the final amine, which can then be converted to the alcohol.

For analogous syntheses of complex molecules, Lewis acids like BF₃·Et₂O and SbCl₃ have been shown to be effective catalysts, often enhancing reaction rates and yields even at low loadings (e.g., 1-10 mol%) smolecule.com. Furthermore, the application of alternative energy sources such as microwave irradiation and ultrasound has emerged as a powerful tool for optimizing reaction conditions. These techniques can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid, uniform heating smolecule.com.

The table below summarizes optimized conditions for related syntheses, providing a framework for the optimization of this compound production.

| Reaction Type | Catalyst System | Solvent | Temperature (°C) | Pressure | Yield | Reference |

| Alkylation | Monopotassium salt of 1,3-propanediol | Toluene | 100 | 2-3 bar | 85% | google.com |

| Nitrile Hydrogenation | Raney Ni-Co-Cr composite | Ethanol | 90-100 | 3-4 MPa | High | google.com |

| Microwave-Assisted Coupling | Metal-free or Lewis Acid | 2-Propanol | 120-140 | N/A | 70-85% | smolecule.com |

| Ultrasound-Assisted Synthesis | Acid-clays / InCl₃ | Solvent-free / 50% EtOH | 30-50 | N/A | High | aablocks.comnih.gov |

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of alternative reaction media and the improvement of atom economy.

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Shifting to solvent-free conditions or using water as a reaction medium represents a significant step towards a greener process.

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. For the synthesis of related glycerol derivatives, aqueous sodium hydroxide (B78521) solution has been identified as the optimal reaction medium researchgate.net. The synthesis of other organic molecules has also been successfully performed in water, sometimes employing specific initiators or catalysts that are effective in aqueous environments conicet.gov.ar. The partial water solubility imparted by the ether and alcohol functional groups in this compound and its precursors may facilitate the use of aqueous reaction systems medchemexpress.com.

Solvent-Free Reactions: Eliminating the solvent entirely can lead to higher process efficiency, reduced waste, and simplified product purification. Solvent-free syntheses, often facilitated by techniques like grinding or ultrasound irradiation, have been successfully applied to various organic reactions nih.govresearchgate.net. For instance, the synthesis of chalcones has been achieved in high yields (85-95%) by irradiating the neat reactants with ultrasound in the presence of an acid-clay catalyst nih.gov. This approach minimizes waste and energy consumption, offering a promising strategy for the synthesis of this compound.

Atom Economy: A core principle of green chemistry, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product ibchem.com. The formula for percent atom economy is:

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 ibchem.comlibretexts.org

Reactions with high atom economy are inherently more sustainable as they generate less waste. Addition reactions, where two or more reactants combine to form a single product, are ideal as they have a theoretical atom economy of 100% libretexts.orgdocbrown.info. The synthesis of this compound via the addition of 2-methoxyethanol to allyl alcohol, for example, would be a highly atom-economical route. In contrast, substitution reactions often generate stoichiometric byproducts, leading to lower atom economy libretexts.org.

Waste Minimization Strategies: Beyond maximizing atom economy, several other strategies can minimize waste.

Catalyst Recycling: Using heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key strategy for waste reduction.

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and controlling product selectivity. The synthesis can be approached through several pathways, each with distinct mechanistic steps.

A likely synthetic route is the Williamson ether synthesis, involving the reaction of the sodium salt of 1,3-propanediol with 2-chloroethyl methyl ether (or a related electrophile). The mechanism proceeds via an SN2 (bimolecular nucleophilic substitution) pathway. The alkoxide, a potent nucleophile, attacks the electrophilic carbon of the chloro-ether, displacing the chloride leaving group and forming the C-O ether bond.

Alternatively, the synthesis could start from 2-methoxyethanol and a suitable three-carbon electrophile like allyl chloride or 3-chloro-1-propanol (B141029). The reaction of the sodium salt of 2-methoxyethanol with 3-chloro-1-propanol would also follow an SN2 mechanism to form the ether linkage.

Another plausible pathway involves the catalytic hydrogenation of an intermediate like 3-(2-methoxyethoxy)-propionaldehyde or 3-(2-methoxyethoxy)-propionitrile. The reduction of a nitrile to a primary amine using a catalyst like Raney nickel involves the adsorption of the nitrile group and hydrogen onto the catalyst surface google.com. This is followed by the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond. The resulting amine could then be converted to the alcohol. The reduction of an aldehyde to an alcohol using a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group in this compound is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. savemyexams.comthieme-connect.de

Formation of Carbonyl Compounds

The oxidation of this compound can yield two primary carbonyl compounds: 3-(2-Methoxyethoxy)propanal and 3-(2-Methoxyethoxy)propanoic acid.

3-(2-Methoxyethoxy)propanal : The partial oxidation of the primary alcohol results in the formation of the corresponding aldehyde, 3-[2-(2-methoxyethoxy)ethoxy]propanal. nih.gov To achieve this transformation and prevent further oxidation to the carboxylic acid, the aldehyde is typically distilled off as it is formed. youtube.com This is facilitated by the lower boiling point of the aldehyde compared to the starting alcohol and the resulting carboxylic acid. youtube.com

3-(2-Methoxyethoxy)propanoic acid : More vigorous oxidation conditions, such as heating under reflux with a strong oxidizing agent, lead to the formation of 3-(2-methoxyethoxy)propanoic acid. savemyexams.comsigmaaldrich.comchemicalbook.com This reaction proceeds through the intermediate aldehyde, which is further oxidized. thieme-connect.de Common oxidizing agents for this transformation include acidified potassium dichromate(VI) solution. savemyexams.com

Kinetic and Mechanistic Studies of Oxidative Processes

Kinetic studies on the oxidation of similar alcohols, such as 2-(2-methoxyethoxy)ethanol, by reagents like dihydroxydiperiodato nickelate(IV) have been conducted to understand the reaction mechanisms. acs.org These studies often reveal the dependence of the reaction rate on the concentrations of the oxidant and the substrate. The mechanism for the oxidation of primary alcohols to carboxylic acids is generally understood to be a two-step process involving the initial formation of an aldehyde. thieme-connect.de The rate of oxidation can be influenced by factors such as temperature and the presence of acid catalysts. orientjchem.org For instance, the oxidation of secondary alcohols has been shown to be catalyzed by hydrogen ions. orientjchem.org

Reduction Reactions and Pathways

While the primary alcohol functionality of this compound is already in a reduced state, reduction reactions become relevant for its derivatives. For example, the reduction of an ester derivative of 3-(2-methoxyethoxy)prop-2-enoic acid using a reducing agent like lithium aluminum hydride would yield the corresponding alcohol. A notable reduction method is the Chan alkyne reduction, which stereoselectively converts acetylenic alcohols to trans-(E)-allylic alcohols using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). alfa-chemistry.com This reagent is also effective in reducing other functional groups, such as nitriles and amides, to amines. rsc.org

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can act as a nucleophile or be converted into a good leaving group to undergo nucleophilic substitution. rammohancollege.ac.inchemguide.co.uk For instance, the alcohol can be converted to an alkyl halide, which can then be substituted by other nucleophiles. chemguide.co.uk The hydroxyl group itself can be replaced by a halogen using appropriate reagents. chemguide.co.uk These reactions are fundamental in creating a variety of derivatives.

Formation of Esters and Ethers

Esterification : this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, acid anhydrides) in the presence of an acid catalyst to form the corresponding esters. chemguide.co.uk This reaction is typically reversible, and to drive it towards the product, the water formed is often removed. chemguide.co.uk

Etherification : The hydroxyl group can also be used to form further ether linkages. smolecule.com This can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Synthesis of Amine Derivatives: The Case of 3-(2-Methoxyethoxy)propylamine

A significant derivative of this compound is 3-(2-methoxyethoxy)propylamine. bldpharm.com One synthetic route to this amine involves a two-step process starting from ethylene (B1197577) glycol monomethyl ether and acrylonitrile (B1666552). These react via a condensation reaction to form 3-(2-methoxyethoxy)-propionitrile, which is then reduced by catalytic hydrogenation to yield 3-(2-methoxyethoxy)propylamine. google.com Another approach involves the direct amination of 3-methoxy propanol with ammonia (B1221849) and hydrogen over a Cu-Co/Al2O3-diatomite catalyst at elevated temperature and pressure. google.com

Addition-Condensation Reactions

Addition-condensation reactions are fundamental in extending the carbon chain of this compound or its precursors. A key industrial synthesis pathway involves the reaction of a related precursor, ethylene glycol monomethyl ether, with acrylonitrile in an addition-condensation reaction. google.com This process, a type of Michael addition, yields 3-(2-methoxyethoxy)-propionitrile. google.com In this reaction, the alcohol adds across the activated double bond of the acrylonitrile under catalytic conditions.

The reaction proceeds as follows:

Step 1 (Addition): The catalyst, typically a base, deprotonates the alcohol (ethylene glycol monomethyl ether), which then acts as a nucleophile. It attacks the β-carbon of the acrylonitrile.

Step 2 (Protonation): The resulting carbanion is protonated by the solvent or another alcohol molecule, yielding the nitrile product.

This synthesis route is crucial as it produces an intermediate, 3-(2-methoxyethoxy)-propionitrile, which is a direct precursor to valuable amine derivatives. google.com Condensation reactions, in a broader sense, involve the joining of two molecules with the elimination of a small molecule like water or ammonia. ibchem.com

Nitrile Reduction Pathways via Hydrogenation

The nitrile group of 3-(2-methoxyethoxy)-propionitrile, synthesized via the addition-condensation reaction, can be efficiently reduced to a primary amine through catalytic hydrogenation. google.comacsgcipr.org This transformation is a cornerstone for producing 3-(2-methoxyethoxy)propylamine, a compound used as a corrosion inhibitor and an intermediate for dyes. google.com

The hydrogenation of nitriles is a well-established industrial process, though controlling selectivity to the primary amine is critical to avoid the formation of secondary and tertiary amine byproducts. acsgcipr.orgbme.hu The reaction involves the reduction of the carbon-nitrogen triple bond in the presence of hydrogen gas and a metal catalyst. acsgcipr.org

Key parameters for the selective hydrogenation of 3-(2-methoxyethoxy)-propionitrile are detailed in the following table, based on patented industrial processes.

Table 1: Reaction Parameters for the Hydrogenation of 3-(2-methoxyethoxy)-propionitrile

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Raney Nickel-Cobalt-Chromium composite | google.com |

| Reaction Temperature | 90°C - 100°C | google.com |

| Pressure | 3 - 4 MPa | google.com |

| Solvent/Medium | Liquid-phase, with added ammonia | google.com |

| Reaction Time | 4 hours ± 0.5 hours | google.com |

| Reactant Ratios (by weight) | 3-(2-methoxyethoxy)-propionitrile : Catalyst : Ammonia = 4000-4500 : 20-30 : 8500-9000 | google.com |

The use of ammonia is a common strategy in nitrile hydrogenation to suppress the formation of secondary amines by reacting with the intermediate imine, thereby favoring the formation of the desired primary amine. bme.hu A variety of transition metal catalysts, including palladium and ruthenium, have also been studied for the selective hydrogenation of nitriles to primary amines under different conditions. acsgcipr.orgnih.gov

Derivatization for Polymerization and Material Science Applications

The hydroxyl group of this compound serves as a convenient handle for introducing polymerizable functionalities, enabling its use in the synthesis of advanced polymers and materials.

Methacrylate (B99206) Monomer Synthesis from Propanol Derivatives

Propanol derivatives can be readily converted into methacrylate monomers through esterification with methacrylic acid or its derivatives. google.com For instance, a structurally similar compound, 1,3-bis(2-methoxyethoxy)propan-2-ol, is reacted with methacrylic acid in the presence of an acid catalyst to produce 1,3-bis(2-methoxyethoxy)propan-2-yl methacrylate. google.com This monomer is designed for preparing polymers capable of sequestering calcium ions. google.com

The same principle applies to this compound, which can be esterified to yield 3-(2-Methoxyethoxy)propyl methacrylate. This process typically involves heating the alcohol with methacrylic acid in the presence of an acid catalyst and a polymerization inhibitor to prevent premature polymerization of the product.

Table 2: General Synthesis Parameters for Methacrylate Monomer from a Propanol Derivative

| Parameter | Reagent/Condition | Purpose | Source |

|---|---|---|---|

| Alcohol | 1,3-bis(2-methoxyethoxy)propan-2-ol | Hydroxyl-containing precursor | google.com |

| Acylating Agent | Methacrylic Acid | Provides the polymerizable methacrylate group | google.com |

| Catalyst | Sulfuric Acid | Catalyzes the esterification reaction | google.com |

| Inhibitor | Hydroquinone | Prevents premature polymerization | google.com |

| Solvent | Toluene | Facilitates reaction and water removal | google.com |

| Temperature | 115°C | Drives the reaction to completion | google.com |

Such methacrylate monomers are valuable in creating polymers with tailored properties, including hydrophilicity, flexibility, and specific functionalities for applications in dental materials, coatings, and specialty polymers. google.com

Other Polymerizable Derivatives

Beyond methacrylates, this compound can be converted into other types of monomers for different polymerization techniques.

Allyl Ethers: The alcohol can be converted to an allyl ether, such as 3-(2-Methoxyethoxy)prop-1-ene, through Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an allyl halide (e.g., allyl chloride). The resulting allyl group is reactive and can participate in various polymerization reactions, making it a useful monomer in polymer chemistry.

Derivatives for Thiol-Yne Polymerization: The alcohol can also be functionalized to create monomers for thiol-yne photopolymerization. This modern polymerization method offers advantages like delayed gelation and the formation of highly crosslinked networks. unileoben.ac.at The hydroxyl group can be reacted with molecules containing an alkyne (triple bond) functionality, for example, through an ether or carbonate linkage, to produce an alkyne-functionalized monomer derived from this compound. This monomer could then be co-polymerized with a multi-functional thiol monomer. unileoben.ac.at

Derivatization for Analytical Applications

For analytical purposes, particularly in gas chromatography (GC) coupled with mass spectrometry (GC-MS), it is often necessary to derivatize polar molecules like this compound. Derivatization increases the volatility and thermal stability of the analyte while reducing its polarity, leading to improved chromatographic peak shape and detection sensitivity. researchgate.net

The most common derivatization strategy for compounds containing hydroxyl groups is silylation. This involves replacing the active hydrogen of the -OH group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net

The reaction involves treating the sample containing the alcohol with a silylating agent. The choice of agent depends on its reactivity and the desired stability of the resulting silyl (B83357) ether.

Table 3: Common Silylating Agents for Derivatization of Hydroxyl Groups

| Derivatizing Agent | Abbreviation | Key Features | Source |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, widely used for general silylation. | researchgate.net |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms stable TBDMS ethers, which are less susceptible to hydrolysis and give characteristic mass spectra. | researchgate.net |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in conjunction with other silylating agents like BSTFA or HMDS. | |

| Hexamethyldisilazane | HMDS | A less reactive agent, often requiring an acid catalyst. |

The derivatization procedure typically involves incubating the sample with the agent at an elevated temperature (e.g., 70°C) for a short period before injection into the GC-MS system. researchgate.net This analytical derivatization is crucial for accurately quantifying low levels of such alcohols in complex matrices.

Theoretical Chemistry and Mechanistic Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and intrinsic reactivity of a molecule. These computational methods provide insights into electron distribution, orbital energies, and molecular properties that govern chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. Applications of DFT to a molecule like 3-(2-Methoxyethoxy)propan-1-ol would typically involve calculating properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and atomic charges. These calculations help in identifying the most electron-rich or electron-poor sites, predicting the molecule's reactivity towards electrophiles and nucleophiles. However, specific DFT studies performed on this compound have not been identified in a review of scientific literature.

Calculation of Molecular Conformations and Energetics

Molecules with flexible single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. Computational chemistry can be used to determine the geometries of these different conformers and their relative energies. By identifying the lowest energy (most stable) conformations, researchers can understand the preferred three-dimensional structure of the molecule, which influences its physical properties and biological interactions. A comprehensive conformational analysis of this compound, including the relative energetics of its conformers, is not presently available in published research.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. By modeling the reactants, products, and any intermediate structures, a detailed understanding of the reaction mechanism can be achieved.

Transition State Analysis

For any chemical reaction, reactants must pass through a high-energy state known as the transition state. Transition state analysis involves computationally locating the geometry and energy of this state. The energy of the transition state relative to the reactants determines the activation energy, a critical factor in reaction kinetics. Such analyses are crucial for understanding how reactions involving this compound would proceed, for instance, in atmospheric degradation or industrial synthesis. However, specific computational studies detailing the transition states for reactions of this compound are not documented in the literature.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of its geometry. By mapping the PES for a reaction, chemists can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states. This provides a complete energetic picture of the reaction. The mapping of potential energy surfaces for reactions involving this compound has not been a subject of published computational studies.

Kinetic Studies and Rate Constant Determination

Kinetic studies focus on the rates of chemical reactions. Computational methods can be used to predict reaction rate constants, which quantify how fast a reaction occurs. These theoretical predictions can then be compared with experimental results to validate the proposed reaction mechanism. Theoretical calculations of rate constants for reactions of this compound, for example with atmospheric oxidants like the hydroxyl radical, have not been reported.

Experimental Kinetic Measurements

No experimental kinetic data for the reactions of this compound have been reported in the reviewed scientific literature.

Computational Kinetic Simulations

No computational studies simulating the reaction kinetics of this compound were found in the reviewed scientific literature.

Structure-Reactivity and Structure-Property Relationship Investigations

No specific structure-reactivity or structure-property relationship investigations focusing on this compound have been detailed in the reviewed scientific literature.

An article focusing on the specific chemical compound this compound, as outlined in the provided structure, cannot be generated at this time. Extensive research has revealed a significant lack of specific scientific literature and data pertaining to the precise roles and applications of this compound.

The available research data predominantly focuses on a similar, yet structurally different, compound: 3-Methoxy-1-propanol (B72126) . While related, the properties and applications of 3-Methoxy-1-propanol cannot be accurately attributed to this compound.

Therefore, to maintain scientific accuracy and strictly adhere to the request of focusing solely on this compound, it is not possible to provide detailed, evidence-based content for the following specified sections:

Research Applications in Chemical Synthesis and Materials Science

Contributions to Advanced Materials Development

Components in Catalytic Systems Precursor Synthesis

Currently, there is limited specific information available in publicly accessible literature detailing the direct use of 3-(2-Methoxyethoxy)propan-1-ol as a precursor in the synthesis of catalytic systems.

Development of Energetic Materials and Plasticizers

The development of insensitive munitions is a key area of research in high-energy materials, aiming to enhance safety during handling, transportation, and storage. Energetic polymeric binders and plasticizers are critical components in plastic-bonded explosives (PBX) and cast composite rocket propellants. Plasticizers are added to the binder to soften the polymer matrix, making it more flexible and improving safety characteristics.

Solvent Properties and Their Influence on Reaction Media and Processes

Solvation Behavior in Organic Reactions

Detailed studies specifically characterizing the solvation behavior of this compound and its influence on the mechanisms and kinetics of various organic reactions are not extensively covered in the available scientific literature.

Role in Enzyme Assays and Biochemical Studies

There is no information available in the reviewed literature to suggest that this compound has a defined role or is utilized in enzyme assays or other biochemical studies.

Environmental Transformation Pathways and Atmospheric Chemistry

Abiotic Degradation Mechanisms in the Atmosphere

The primary abiotic degradation mechanism for 3-(2-Methoxyethoxy)propan-1-ol in the atmosphere is oxidation. Due to the absence of chromophores that absorb sunlight in the solar spectrum reaching the troposphere, the compound is not expected to undergo direct photolysis. Instead, its atmospheric degradation is dominated by reactions with oxidizing agents, most notably the hydroxyl radical (OH•).

The gas-phase reaction with the hydroxyl radical (OH•) is the most significant atmospheric sink for this compound. This reaction initiates a cascade of oxidation steps. The OH radical attacks the this compound molecule primarily through hydrogen atom abstraction from the various carbon-hydrogen bonds within the molecule. This initial reaction is typically the rate-determining step for the entire degradation sequence.

Based on its structure, an atmospheric half-life for this compound due to photo-oxidation by OH radicals has been estimated to be 16 hours nih.gov. The atmospheric lifetime (τ) can be calculated from the half-life (t½) using the relationship τ = t½ / ln(2). This indicates a relatively short residence time in the atmosphere, suggesting that the compound is likely to be removed near its emission sources and can contribute to local and regional atmospheric chemistry.

| Parameter | Value | Source |

| Atmospheric Half-life (t½) | 16 hours (estimated) | nih.gov |

| Primary Atmospheric Sink | Reaction with OH• radicals | nih.gov |

| Calculated Atmospheric Lifetime (τ) | Approximately 23.1 hours | Derived from nih.gov |

Table 1: Estimated Atmospheric Lifetime Data for this compound

Following the initial hydrogen abstraction by the OH radical, the resulting alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂•). The subsequent fate of this peroxy radical, particularly in NOx-polluted environments, leads to the formation of various stable degradation products.

Atmospheric Reactivity and Photochemical Ozone Creation Potential (POCP)

The atmospheric reactivity of a VOC describes its potential to contribute to the formation of tropospheric (ground-level) ozone, a key component of photochemical smog. This potential is often quantified using the Photochemical Ozone Creation Potential (POCP) index. The POCP value represents the amount of ozone formed from the emission of a particular VOC relative to the ozone formed from the emission of the same mass of a reference compound, typically ethene.

The POCP value is influenced by the rate of reaction of the VOC with the OH radical and the specific degradation mechanism that follows. Compounds with higher reactivity and degradation pathways that efficiently generate radicals contributing to the O₃ formation cycle will have higher POCP values.

Despite its classification as a VOC, specific experimentally determined or calculated POCP values for this compound were not found in publicly available scientific literature. Therefore, a quantitative assessment of its specific contribution to photochemical ozone formation cannot be provided at this time.

Q & A

Q. What are the recommended safety precautions for handling 3-(2-Methoxyethoxy)propan-1-ol in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation of vapors or aerosols .

- First Aid : In case of skin exposure, wash immediately with soap and water. For eye contact, rinse with water for ≥15 minutes and seek medical attention .

- Storage : Store in a cool, well-ventilated area away from incompatible substances (e.g., strong oxidizers). No specific storage conditions are mandated, but follow general lab safety protocols .

- Contradictions in Safety Data : Some safety sheets (e.g., ) report "no known hazards," while others classify it as a skin/eye irritant (H315, H319) . Always cross-reference updated SDS and conduct in-house risk assessments.

Q. What synthetic routes are available for laboratory-scale preparation of this compound?

Methodological Answer:

- Etherification Strategy : React propan-1-ol derivatives with 2-methoxyethoxy groups via nucleophilic substitution. For example, tert-butyl ester intermediates (as in ) can be deprotected using HCl/dioxane to yield target compounds .

- Example Protocol :

- Step 1 : Prepare a tert-butyl ester precursor (e.g., (3-(2-methoxyethoxy)-4-(trifluoromethyl)phenyl)carbamic acid tert-butyl ester).

- Step 2 : Deprotect with 4N HCl/dioxane (3.9 mL per 0.574 mmol precursor) under stirring at RT overnight .

- Yield Optimization : Adjust reaction time (12–24 hrs) and acid concentration to improve yields (e.g., 82% yield reported in ) .

Q. How can researchers analyze the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (e.g., retention time 0.83 minutes under SQD-AA05 conditions) .

- Mass Spectrometry : Confirm molecular weight via LCMS (expected m/z: 236 [M+H]+ for related analogs) .

- Physical Properties : Compare boiling point (bp: 118–152°C for analogs) and refractive index (RI: 1.403–1.413) with literature values .

Advanced Research Questions

Q. How does the methoxyethoxy group influence reactivity in nucleophilic substitutions or oxidation reactions?

Methodological Answer:

- Steric and Electronic Effects : The methoxyethoxy group acts as an electron-donating substituent, stabilizing adjacent carbocations in SN1 reactions. Its bulky structure may hinder SN2 mechanisms .

- Case Study : In , the methoxyethoxy group in the aniline derivative facilitates solubility in polar solvents (e.g., dioxane), enabling efficient HCl-mediated deprotection .

- Oxidation Sensitivity : The ether linkage is stable under acidic conditions but may degrade under strong oxidizers (e.g., peroxides). Monitor by TLC or GC-MS for byproduct formation .

Q. What strategies address discrepancies in hazard classifications across safety data sheets?

Methodological Answer:

- Data Reconciliation : Compare SDS from multiple suppliers (e.g., Combi-Blocks vs. Indagoo) and prioritize recent revisions (e.g., revised in 2021 vs. in 2023) .

- In-House Testing : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) and skin irritation tests (OECD 439) to validate classifications .

Q. How can reaction yields for derivatives of this compound be optimized?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance etherification efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates .

- Case Study : A 82% yield was achieved using HCl/dioxane for deprotection, suggesting acid strength and solvent choice are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.